N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide typically involves the following steps :
Formation of the intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.
Coupling reaction: The intermediate is then coupled with 2-methoxybenzoyl chloride under suitable conditions to form the final product.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide has several scientific research applications :
Medicinal Chemistry: It is used as a lead compound in the development of drugs targeting dopamine D4 receptors, which are implicated in various neurological disorders.
Pharmacology: The compound is used to study the pharmacological effects of dopamine receptor modulation.
Biological Research: It serves as a tool compound to investigate the role of dopamine D4 receptors in various biological processes.
Mechanism of Action
The primary mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide involves its binding to dopamine D4 receptors . This binding modulates the activity of these receptors, which are involved in regulating mood, cognition, and behavior. The compound’s interaction with these receptors can influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide is unique due to its high affinity and selectivity for dopamine D4 receptors . Similar compounds include:
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
These compounds share structural similarities but differ in their specific binding affinities and pharmacological profiles.
Properties
Molecular Formula |
C21H26ClN3O2 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)19(16-7-9-17(22)10-8-16)15-23-21(26)18-5-3-4-6-20(18)27-2/h3-10,19H,11-15H2,1-2H3,(H,23,26) |
InChI Key |
QMBQUXZQKMTGHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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